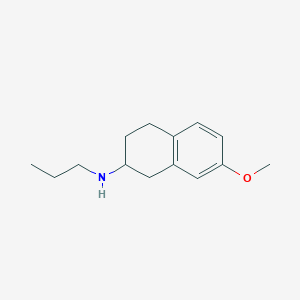
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Vue d'ensemble
Description
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.328 g/mol . This compound is part of the tetralin family, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclohexane ring. The presence of a methoxy group at the 7th position and a propylamine group at the 2nd position makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction is carried out under hydrogenation conditions, which typically involve the use of hydrogen gas and elevated temperatures and pressures.
Industrial Production Methods: For industrial-scale production, the preparation method involves contacting methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst. The catalyst is selected from palladium/carbon, platinum/carbon, or nickel, and the reaction is carried out under hydrogenation conditions. This method is advantageous due to its high yield and suitability for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and neuroprotective effects. Its structure allows it to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders and inflammation .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Aminotetralin: A compound with a similar tetralin structure but without the methoxy and propylamine groups.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with similar structural features but different functional groups.
Uniqueness: 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both a methoxy group and a propylamine group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
148258-42-8 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
Clé InChI |
RMRODALMKPMZFW-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
SMILES canonique |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













